2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole
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Overview
Description
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole is an organic compound that features a unique structure combining an indole moiety with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole typically involves the reaction of 1-methyl-1H-indole with a dioxolane derivative. One common method is the acid-catalyzed condensation of 1-methyl-1H-indole with ethylene glycol in the presence of a strong acid such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the dioxolane ring or the indole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole and dioxolane rings.
Reduction: Reduced forms of the dioxolane ring or the indole moiety.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and interaction with cellular membranes .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the indole moiety.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another related compound with a different functional group attached to the dioxolane ring.
7β-(1,3-Dioxolan-2-yl)-3,3aβ,4,5,6: A compound with a similar dioxolane ring but different core structure.
Uniqueness: 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole is unique due to the combination of the indole and dioxolane rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-methylindole |
InChI |
InChI=1S/C12H13NO2/c1-13-10-5-3-2-4-9(10)8-11(13)12-14-6-7-15-12/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
UPHHOAOZFVIDOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3OCCO3 |
Origin of Product |
United States |
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